![molecular formula C7H9NO B3354443 1-(1H-Pyrrol-1-yl)propan-1-one CAS No. 59303-16-1](/img/structure/B3354443.png)
1-(1H-Pyrrol-1-yl)propan-1-one
Overview
Description
“1-(1H-Pyrrol-1-yl)propan-1-one” is a chemical compound with the molecular formula C7H9NO . It has a molecular weight of 123.15200 . It is also known by several synonyms such as 1-Propionyl-pyrrol, N-propinoyl pyrrole, 1-Propanone,1-(1H-pyrrolyl), and others .
Synthesis Analysis
The synthesis of “1-(1H-Pyrrol-1-yl)propan-1-one” involves the reaction of Pyrrole (CAS#:109-97-7) with Propanoyl chloride (CAS#:79-03-8) or Propionic anhydride (CAS#:123-62-6) . The literature references for these synthetic routes include works by Evans, David A.; Johnson, Douglas S. in Organic Letters, 1999 and Dennstedt; Zimmermann in Chemische Berichte, 1887 .Molecular Structure Analysis
The molecular structure of “1-(1H-Pyrrol-1-yl)propan-1-one” consists of a pyrrole ring attached to a propionyl group . The exact mass of the molecule is 123.06800 .Scientific Research Applications
Electroanalytic and Spectroscopic Properties
1-(1H-Pyrrol-1-yl)propan-1-one derivatives have been utilized in the synthesis of N-substituted poly(bis-pyrrole) films. These films show promising properties as electrochromic materials and ion sensors. For example, a specific derivative demonstrated strong stability, reversible redox processes, and good electrochromic properties, changing colors based on its oxidation state. Additionally, it showed selective voltammetric response towards sodium ions, making it useful for metal recovery and ion sensing applications (Mert, Demir, & Cihaner, 2013).
Antimicrobial and Anticancer Activity
Pyrrole-based chalcones, including those with 1-(1H-Pyrrol-1-yl)propan-1-one, have been synthesized and shown to possess significant antimicrobial effects against pathogenic bacteria and Candida species. Some of these compounds also displayed notable anticancer activity, offering potential as therapeutic agents (Özdemir et al., 2017).
Synthesis of Polysubstituted Pyrroles
Efficient methods have been developed for the synthesis of polysubstituted pyrrole derivatives using 1-(1H-Pyrrol-1-yl)propan-1-one compounds. These methods involve intermolecular cycloaddition reactions, facilitating the creation of complex pyrrole structures that could be beneficial in various chemical synthesis applications (Kumar, Rāmānand, & Tadigoppula, 2017).
Use in Synthesis of Complex Organic Molecules
1-(1H-Pyrrol-1-yl)propan-1-one is integral in the synthesis of complex organic molecules, such as 1,4-diynes and polysubstituted furans/pyrroles. These compounds find applications in various fields of organic chemistry, including pharmaceuticals and materials science (Wang, Chen, Chen, & Zhan, 2011).
Pheromone Research
Interestingly, 1-(1H–pyrrol-2-yl)-1,2-propanedione, a derivative of 1-(1H-Pyrrol-1-yl)propan-1-one, has been identified as a pheromone component in several longhorned beetle species. This discovery expands our understanding of pheromone chemistry and could have implications for pest control andecological studies (Diesel et al., 2017).
Synthesis of Polypyrrole Derivatives
Research has been conducted on the synthesis of soluble polypyrrole derivatives based on a dipyrrole monomer, including 1-(1H-Pyrrol-1-yl)propan-1-one derivatives. These polymers exhibit unique fluorescence properties, emitting green light in different solvents. Such polymers could be useful in optoelectronic applications (Zhang, Wang, Lv, Yu, & Ding, 2014).
Catalytic Applications
1-(1H-Pyrrol-1-yl)propan-1-one derivatives have also been used in the development of ruthenium carbene catalysts for olefin epoxidation. These catalysts, when functionalized with polypyrrole, have demonstrated high efficiency and good selectivity in heterogeneous systems, making them valuable for industrial chemical processes (Dakkach, Fontrodona, Parella, Atlamsani, Romero, & Rodríguez, 2014).
Future Directions
The future directions for “1-(1H-Pyrrol-1-yl)propan-1-one” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. As with many chemical compounds, there is always the potential for new discoveries and applications in various fields such as medicinal chemistry .
properties
IUPAC Name |
1-pyrrol-1-ylpropan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-2-7(9)8-5-3-4-6-8/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPDMYXDYJNNON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468633 | |
Record name | 1-(1H-Pyrrol-1-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59303-16-1 | |
Record name | 1-(1H-Pyrrol-1-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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